1H and 13C NMR chemical shifts of (2-Nitrophenyl)(thiophen-2-yl)methanone
1H and 13C NMR chemical shifts of (2-Nitrophenyl)(thiophen-2-yl)methanone
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of (2-Nitrophenyl)(thiophen-2-yl)methanone
Introduction
(2-Nitrophenyl)(thiophen-2-yl)methanone is a heterocyclic ketone scaffold that holds significant interest for researchers in medicinal chemistry and materials science. Its structure, featuring a thiophene ring, a nitro-substituted phenyl ring, and a carbonyl linker, presents a unique electronic and steric environment. Accurate structural elucidation is the cornerstone of any research and development involving novel molecules. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the non-destructive characterization of such organic compounds.
This technical guide provides a comprehensive analysis of the expected ¹H and ¹³C NMR spectra of (2-Nitrophenyl)(thiophen-2-yl)methanone. As a Senior Application Scientist, this document moves beyond a simple listing of data points. It is designed to provide a deep understanding of the underlying principles that govern the chemical shifts, offering a predictive framework grounded in established theory and data from analogous structures. We will explore the influence of each structural motif—the electron-withdrawing nitro group, the aromatic thiophene heterocycle, and the carbonyl bridge—on the resulting NMR spectra. Furthermore, this guide details a robust experimental protocol for acquiring high-fidelity NMR data and discusses the application of 2D NMR techniques for unambiguous spectral assignment, ensuring a self-validating system for structural confirmation.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the NMR spectral data, a standardized atom numbering system is essential. The structure and numbering for (2-Nitrophenyl)(thiophen-2-yl)methanone are presented below. The primed numbering distinguishes the thiophene ring from the phenyl ring.
Caption: Structure and numbering of (2-Nitrophenyl)(thiophen-2-yl)methanone.
Theoretical Principles Governing Chemical Shifts
The chemical shift (δ) of a nucleus is determined by its local electronic environment, which can shield or deshield it from the externally applied magnetic field. In (2-Nitrophenyl)(thiophen-2-yl)methanone, the interplay of inductive effects, resonance, and magnetic anisotropy from the distinct functional groups dictates the final appearance of the spectrum.
-
The 2-Nitro Group : The nitro group is a powerful electron-withdrawing group, exerting its influence through both the inductive (-I) and resonance (-M) effects. This withdrawal of electron density significantly deshields the attached phenyl ring. Consequently, the protons and carbons of the nitrophenyl ring are expected to resonate at a lower field (higher ppm values) compared to unsubstituted benzene.[1][2][3] The electronic effects lead to a general low-field shift of the ring protons.[1][2] For ¹³C NMR, this effect is particularly pronounced for the ipso (C-2), ortho (C-1, C-3), and para (C-5) carbons.[4]
-
The Thiophen-2-yl Group : Thiophene is an aromatic heterocycle whose NMR spectrum is sensitive to the nature of its substituents.[5] The sulfur atom influences the electron distribution within the ring. When a carbonyl group is attached at the C2 position, it withdraws electron density, deshielding the ring protons, particularly H-5'.[6][7]
-
The Carbonyl Bridge : The C=O group possesses significant magnetic anisotropy. The π-electron cloud of the carbonyl group generates a local magnetic field. Nuclei located in the "deshielding cone" (in the plane of the carbonyl group) experience an additive magnetic field and resonate at a lower field. This effect will primarily influence the adjacent protons H-6 on the phenyl ring and H-3' on the thiophene ring. The carbonyl carbon itself gives a characteristic signal in the far downfield region of the ¹³C spectrum, typically between 180-200 ppm.[8][9][10]
Predicted ¹H and ¹³C NMR Spectra
Based on the principles above and data from analogous compounds, we can predict the chemical shifts for (2-Nitrophenyl)(thiophen-2-yl)methanone. The following tables summarize the expected data, which would typically be acquired in a solvent like deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[11][12]
Predicted ¹H NMR Data
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-3 | 8.20 - 8.40 | dd | J = 8.1, 1.2 | Ortho to NO₂, most deshielded phenyl proton. |
| H-4 | 7.75 - 7.95 | td | J = 7.6, 1.2 | Downfield shift due to NO₂ group. |
| H-5 | 7.65 - 7.85 | td | J = 8.1, 1.5 | Downfield shift due to NO₂ group. |
| H-6 | 7.55 - 7.75 | dd | J = 7.6, 1.5 | Ortho to carbonyl, deshielded by C=O anisotropy. |
| H-3' | 7.90 - 8.10 | dd | J = 3.8, 1.1 | Ortho to carbonyl on thiophene ring. |
| H-4' | 7.20 - 7.40 | t | J = 4.4 | Typical thiophene H-4' chemical shift. |
| H-5' | 7.70 - 7.90 | dd | J = 5.0, 1.1 | Ortho to sulfur, deshielded by ring current and C=O. |
Predicted ¹³C NMR Data
| Carbon | Predicted δ (ppm) | Rationale |
| C-1 | 135 - 138 | Quaternary carbon attached to the carbonyl group. |
| C-2 | 148 - 151 | Quaternary carbon attached to the nitro group, strongly deshielded.[4] |
| C-3 | 124 - 127 | Deshielded by adjacent nitro group.[4] |
| C-4 | 134 - 137 | Deshielded by the overall electron-withdrawing nature of the ring. |
| C-5 | 129 - 132 | Deshielded by the overall electron-withdrawing nature of the ring. |
| C-6 | 130 - 133 | Deshielded by adjacent carbonyl group. |
| C-7 (C=O) | 182 - 188 | Characteristic chemical shift for a diaryl ketone.[13] |
| C-2' | 142 - 145 | Quaternary carbon attached to the carbonyl group. |
| C-3' | 135 - 138 | Deshielded by adjacent carbonyl group. |
| C-4' | 128 - 131 | Standard thiophene C-4' chemical shift. |
| C-5' | 134 - 137 | Deshielded carbon adjacent to sulfur. |
Standard Protocol for NMR Data Acquisition
Acquiring high-quality, reproducible NMR data is paramount. The following protocol outlines a self-validating workflow for the structural elucidation of (2-Nitrophenyl)(thiophen-2-yl)methanone.
Experimental Workflow Diagram
Caption: Standard workflow for NMR sample preparation, acquisition, and processing.
Step-by-Step Methodology
-
Sample Preparation :
-
Accurately weigh 10-20 mg of (2-Nitrophenyl)(thiophen-2-yl)methanone.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[11] Ensure the solvent choice does not have signals that overlap with expected analyte peaks.[12][14]
-
Transfer the solution to a 5 mm NMR tube, filtering through a small plug of glass wool in a pipette if any particulate matter is visible.
-
-
Spectrometer Preparation :
-
Insert the sample into the spectrometer's magnet.[15]
-
Lock the spectrometer onto the deuterium signal of the solvent. This ensures field stability during the experiment.
-
Tune and match the probe for the ¹H and ¹³C frequencies to maximize signal transmission and sensitivity.
-
Shim the magnetic field to optimize its homogeneity, which is critical for achieving sharp lines and high resolution. This can be done automatically or manually.[15][16]
-
-
¹H NMR Data Acquisition :
-
Pulse Sequence : Use a standard single-pulse sequence (e.g., 'zg30').
-
Spectral Width : Set a spectral width of approximately 12-15 ppm, centered around 6-7 ppm, to ensure all aromatic signals are captured.
-
Number of Scans : Acquire 16 to 32 scans to achieve a good signal-to-noise (S/N) ratio.
-
Relaxation Delay (d1) : Use a relaxation delay of 1-2 seconds between scans to allow for adequate proton relaxation.[5]
-
-
¹³C NMR Data Acquisition :
-
Pulse Sequence : Employ a proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum to single lines for each carbon and benefit from the Nuclear Overhauser Effect (NOE).[17]
-
Spectral Width : Set a spectral width of approximately 220-240 ppm to cover the entire range of expected carbon chemical shifts, including the carbonyl region.[11]
-
Number of Scans : Acquire a sufficient number of scans (typically 1024 or more) to achieve a good S/N ratio, as ¹³C is much less sensitive than ¹H.
-
Relaxation Delay (d1) : Use a relaxation delay of 2 seconds. Note that quaternary carbons relax more slowly, and for quantitative analysis, a much longer delay would be necessary.[2][17]
-
-
Data Processing :
-
Apply Fourier transformation to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.
-
Carefully phase correct the spectrum to ensure all peaks are in pure absorption mode.
-
Apply an automatic baseline correction.
-
Calibrate the chemical shift scale. For ¹H and ¹³C, reference the residual solvent signal or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[5]
-
For the ¹H spectrum, integrate the signals to determine the relative number of protons for each resonance.
-
Advanced 2D NMR for Unambiguous Assignment
While 1D NMR provides the primary data, complex molecules with overlapping signals often require 2D NMR experiments for definitive structural confirmation.
-
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. It would be used to trace the connectivity of protons within the nitrophenyl ring (H-3 through H-6) and the thiophene ring (H-3' through H-5'), confirming their relative positions.
-
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons directly to the carbons they are attached to. It would definitively link each proton signal (e.g., H-3, H-4, H-5, H-6, H-3', H-4', H-5') to its corresponding carbon signal (C-3, C-4, C-5, C-6, C-3', C-4', C-5').[18]
-
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds away. This is the most powerful tool for assembling the molecular fragments. Key expected correlations for (2-Nitrophenyl)(thiophen-2-yl)methanone would include:
-
Correlations from H-6 and H-3' to the carbonyl carbon (C-7) , unequivocally connecting both rings to the ketone linker.
-
Correlations from H-3 to C-1 , C-2 , and C-4 , confirming the substitution pattern on the nitrophenyl ring.
-
Correlations from H-5' to C-3' and C-2' , confirming the structure of the thiophene ring.
-
Conclusion
The ¹H and ¹³C NMR spectra of (2-Nitrophenyl)(thiophen-2-yl)methanone are rich with information, directly reflecting the molecule's unique electronic architecture. The strong deshielding effects of the ortho-nitro group and the carbonyl linker result in a spectrum where most aromatic signals are shifted significantly downfield. By understanding the fundamental principles of substituent effects and applying a systematic approach to data acquisition and analysis, including advanced 2D techniques, researchers can achieve unambiguous and confident structural characterization. The predictive data and detailed protocols within this guide serve as a robust framework for scientists and drug development professionals working with this and structurally related compounds, ensuring the integrity and validity of their chemical research.
References
- A Comparative Guide to ¹H and ¹³C NMR Analysis of 3-Substituted Thiophenes. (2025). Benchchem.
- Proton magnetic resonance in aromatic nitro compounds. (1964). Australian Journal of Chemistry.
- Proton magnetic resonance in aromatic nitro compounds. (n.d.). ConnectSci.
- Structure-activity relationship and biochemical evaluation of (2-nitrophenyl)methanol derivatives. (n.d.). The Royal Society of Chemistry.
- Nitrogen-14 Nuclear Magnetic Resonance. Part IV. Aromatic Nitro-compounds. (n.d.). RSC Publishing.
- Chapter 5: Acquiring 1 H and 13 C Spectra. (n.d.). In NMR Spectroscopy.
- Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. (2017). ACS Omega.
- C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. (2006). Bulletin of the Chemical Society of Japan. Oxford Academic.
- Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. (2006). Bulletin of the Chemical Society of Japan. Oxford Academic.
- Synthesis and complete NMR spectral assignment of thiophene-substituted sulfinyl monomers. (2004). Magnetic Resonance in Chemistry. PubMed.
- Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. (2017). Stack Exchange.
- Protocols. (n.d.). NMR Facility – Chemistry Department.
- Routine 1H and 13C NMR Data Acquisition Basic Topspin Processing Guide. (n.d.). CDN.
- Spectroscopy Tutorial: Nitro Groups. (n.d.). University of Colorado Boulder.
- McNeil Group NMR Guide. (n.d.). University of Michigan.
- Application Note: Synthesis of (3-amino-4-chlorophenyl)(thiophen-2-yl)methanone via Chemoselective Nitro Group Reduction. (2025). Benchchem.
- A User Guide to Modern NMR Experiments. (n.d.). University of Oxford, Chemistry Research Laboratory.
- NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). Journal of Organic Chemistry.
- I2 promoted domino oxidative cyclization for one-pot synthesis of 2-acylbenzothiazoles via metal-free sp3 C-H functionalization and C-S/N-S bond formation. (n.d.). Supporting Information, Royal Society of Chemistry.
- Common NMR Solvents - Reference Data. (n.d.). University of Wisconsin-Madison.
- 2-Nitrothiophene(609-40-5) 1H NMR spectrum. (n.d.). ChemicalBook.
- C13 NMR List of Chemical Shifts. (n.d.).
- NMR Chemical Shift Values Table. (2024). Chemistry Steps.
- 1H NMR Chemical Shifts. (2020). Organic Chemistry Data.
- 13C NMR Chemical Shifts. (2021). Organic Chemistry Data.
- NMR Chemical Shifts. (n.d.). Michigan State University.
- 13C NMR Chemical Shift. (2022). Oregon State University.
- (2-amino-5-nitrophenyl)(phenyl)methanone. (2025). Chemical Synthesis Database.
- NMR Solvent Data Chart. (n.d.). Cambridge Isotope Laboratories, Inc.
- A guide to 13C NMR chemical shift values. (2015). Compound Interest.
- Synthesis of 2-(4-nitrophenyl)-1-phenylethanone. (n.d.). PrepChem.com.
- 1H NMR Chemical Shifts (δ, ppm). (n.d.).
- Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts.
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). Organometallics.
- Thiophene synthesis. (n.d.). Organic Chemistry Portal.
- Short Summary of 1H-NMR Interpretation. (n.d.). Minnesota State University Moorhead.
Sources
- 1. connectsci.au [connectsci.au]
- 2. connectsci.au [connectsci.au]
- 3. Nitrogen-14 nuclear magnetic resonance. Part IV. Aromatic nitrocompounds - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. C13 NMR List of Chemical Shifts [users.wfu.edu]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. compoundchem.com [compoundchem.com]
- 11. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]
- 12. labs.chem.byu.edu [labs.chem.byu.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.washington.edu [chem.washington.edu]
- 15. books.rsc.org [books.rsc.org]
- 16. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 17. sc.edu [sc.edu]
- 18. Protocols | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]


